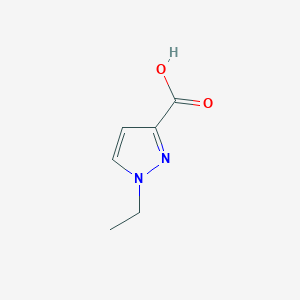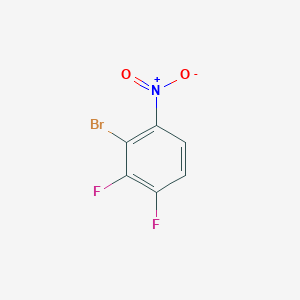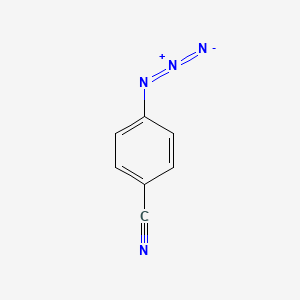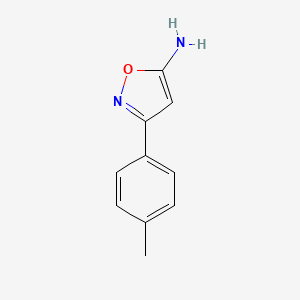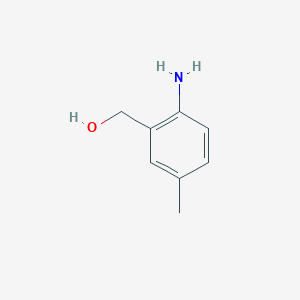
N-(2-Amino-4-chlorophenyl)anthranilic acid
描述
N-(2-Amino-4-chlorophenyl)anthranilic acid is an organic compound with the molecular formula C13H11ClN2O2. It is a derivative of anthranilic acid, where the amino and chloro substituents are positioned on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Amino-4-chlorophenyl)anthranilic acid can be synthesized through the reaction of 2-(4-chloro-2-nitrophenyl)amino-benzoic acid with reducing agents. The nitro group is reduced to an amino group under suitable conditions, typically using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted anthranilic acid derivatives.
科学研究应用
N-(2-Amino-4-chlorophenyl)anthranilic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Amino-4-chlorophenyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to its observed biological effects .
相似化合物的比较
- N-Phenylanthranilic acid
- 4-Chloro-N-methylaniline
- 2-Amino-6-methylbenzoic acid
Comparison: N-(2-Amino-4-chlorophenyl)anthranilic acid is unique due to the presence of both amino and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to N-Phenylanthranilic acid, the chloro substituent enhances its potential for nucleophilic substitution reactions. The presence of the amino group differentiates it from 4-Chloro-N-methylaniline, providing additional sites for chemical modification .
属性
IUPAC Name |
2-(2-amino-4-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPMZFEYCGSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346259 | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67990-66-3 | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid exert its analgesic effects?
A1: While the exact mechanism of action is still under investigation, docking studies suggest that 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid interacts with the cyclooxygenase-2 (COX-2) enzyme. [] COX-2 is a key enzyme involved in the inflammatory process, responsible for converting arachidonic acid into prostaglandins, which mediate pain and inflammation. The compound's interaction with COX-2 is believed to inhibit prostaglandin synthesis, thereby alleviating pain. Further research is needed to fully elucidate the binding interactions and downstream effects of this compound.
Q2: What is the structural characterization of 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid?
A2: The research paper provides the following details about the compound's structure:
- Characterization methods: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry were employed to characterize the synthesized compound. []
Q3: What is the SAR (Structure-Activity Relationship) information for 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid and its analogs?
A3: The study focuses on modifying the anthranilic acid scaffold, specifically derivatizing N-(2-Amino-4-chlorophenyl)anthranilic acid with a 3-chlorobenzoyl group. [] This modification led to a compound with improved analgesic activity compared to mefenamic acid, a known analgesic drug. [] This suggests that the 3-chlorobenzoyl moiety plays a crucial role in enhancing the compound's interaction with the COX-2 target. Further research exploring different substituents on the anthranilic acid core could unveil a more detailed SAR profile and potentially lead to even more potent analgesics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

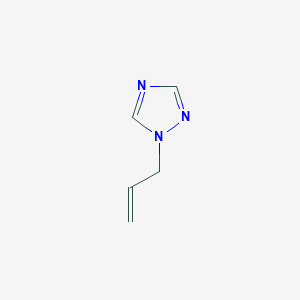
![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
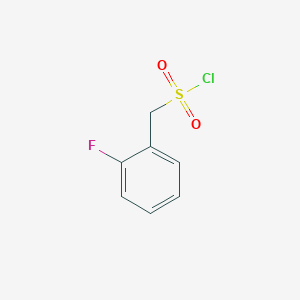
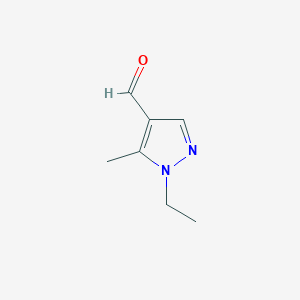
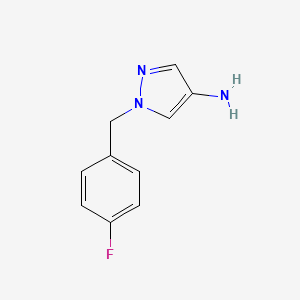
![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)
